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Compound of Interest

Compound Name: GSK6853

Cat. No.: B15570549

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of GSK6853, a potent
BRPF1 inhibitor, with other well-established BET (Bromodomain and Extra-Terminal) family
inhibitors. The information presented herein is supported by experimental data from publicly
available studies, offering a resource for researchers evaluating inhibitors for their studies.

Executive Summary

GSK6853 is a highly potent and selective chemical probe for the BRPF1 bromodomain.[1] It
exhibits exceptional selectivity, with a reported greater than 1600-fold preference for BRPF1
over a wide panel of other human bromodomains.[1] This high degree of selectivity makes
GSK6853 a valuable tool for specifically interrogating the biological functions of BRPF1. In
contrast, widely used BET inhibitors such as JQ1, I-BET762 (Molibresib), and OTX015
(Birabresib) are characterized as pan-BET inhibitors, demonstrating potent inhibition across the
BET family members (BRD2, BRD3, and BRD4) but with less discrimination against other
bromodomain families compared to the targeted selectivity of GSK6853.

Comparative Selectivity Profile

The following table summarizes the available quantitative data on the selectivity of GSK6853
against BRPF1 and compares it to the selectivity of prominent pan-BET inhibitors against their
primary targets.
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Selectivity
- Primary BET Family over other
Inhibitor BRPF1 pKd o .
Target(s) Inhibition Bromodomain
S
GSK6853 BRPF1 9.5 Weak >1600-fold
101 BRD2, BRD3, Not reported as Potent (nM range  High selectivity
BRD4 primary Kd) for BET family
L BET762 BRD2, BRD3, Not reported as Potent (nM range  High selectivity
BRD4 primary IC50/Kd) for BET family
OTXOL5 BRD2, BRD3, Not reported as Potent (nM range  High selectivity
BRD4 primary EC50/IC50) for BET family

Note: Direct head-to-head BROMOscan data for all compounds against the same

comprehensive panel is not publicly available. The selectivity of JQ1, I-BET762, and OTX015 is

primarily characterized against the BET family.

Signaling Pathway and Inhibitor Specificity

The diagram below illustrates the specificity of GSK6853 for the BRPF1 bromodomain, a

component of the MOZ/MORF histone acetyltransferase complexes, in contrast to pan-BET
inhibitors that target the bromodomains of BRD2, BRD3, and BRD4.
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Caption: Specificity of GSK6853 for BRPF1 vs. pan-BET inhibitors.

Experimental Protocols

Detailed methodologies for key assays cited in the determination of inhibitor selectivity are
provided below.

BROMOscan® Assay

The BROMOscan® technology is a competitive binding assay used to determine the
dissociation constants (Kd) of compounds against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with a proprietary,
immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain
bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower
amount of bound bromodomain in the presence of the test compound indicates stronger
binding.
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Workflow:

A panel of DNA-tagged bromodomains is used.

e Each bromodomain is incubated with the immobilized ligand in the presence of varying
concentrations of the test compound.

» After an incubation period to reach equilibrium, unbound proteins are washed away.
e The amount of bound bromodomain is quantified by qPCR.

e The results are used to calculate the dissociation constant (Kd) for the interaction between
the test compound and each bromodomain.
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Caption: BROMOscan® workflow for determining inhibitor selectivity.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay

TR-FRET assays are a common method for measuring the binding affinity of inhibitors to
bromodomains in a solution-based format.
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Principle: This assay relies on the transfer of energy from a donor fluorophore (e.g., Europium
chelate) to an acceptor fluorophore (e.g., APC) when they are in close proximity. A biotinylated
histone peptide is bound to a streptavidin-donor fluorophore conjugate, and the bromodomain
is tagged with an antibody conjugated to the acceptor fluorophore. When the bromodomain
binds to the histone peptide, FRET occurs. A test compound that inhibits this interaction will
disrupt FRET, leading to a decrease in the acceptor signal.

Protocol Outline:
o Reagents are prepared in an appropriate assay buffer.
e The test compound is serially diluted.

e The bromodomain, biotinylated histone peptide, and the donor and acceptor fluorophores
are added to the assay plate.

o The plate is incubated to allow the binding reaction to reach equilibrium.

» The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence
measurements.

e |C50 values are calculated from the dose-response curves.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound
binding to a target protein within intact cells.

Principle: A target protein is expressed in cells as a fusion with NanoLuc® luciferase (the
energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the
energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test
compound that enters the cell and binds to the target protein will compete with the tracer,
leading to a decrease in the BRET signal in a dose-dependent manner.

Protocol Outline:

o Cells are transiently transfected with a plasmid encoding the NanoLuc®-bromodomain fusion
protein.
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o Transfected cells are plated in an assay plate.

e The test compound is serially diluted and added to the cells.

e The NanoBRET™ tracer is added to the cells.

e The plate is incubated to allow for compound entry and binding.

e The NanoBRET™ substrate is added, and the donor and acceptor emission signals are
measured.

e The BRET ratio is calculated, and IC50 values are determined from the dose-response

curves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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